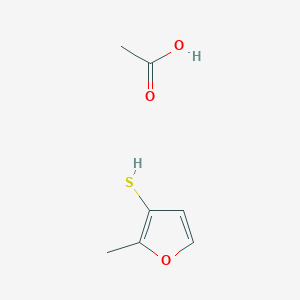

acetic acid;2-methylfuran-3-thiol

Description

Contextual Significance in Specialized Chemical and Biochemical Fields

The primary significance of S-(2-Methylfuran-3-yl) ethanethioate lies in the field of flavor chemistry. It is recognized for its contribution to meaty and savory flavors. At higher concentrations, it imparts distinct bacon and beef tonalities, while at lower dosages, it offers nutty and tropical fruit nuances, making it a versatile ingredient in the formulation of a wide range of food flavorings. thegoodscentscompany.com

The compound's sensory profile is closely linked to its corresponding thiol, 2-methylfuran-3-thiol, which is a potent, meaty aroma compound. S-(2-Methylfuran-3-yl) ethanethioate serves as a more stable precursor to this highly reactive thiol, allowing for easier incorporation and controlled release of the desired meaty flavor during food processing or consumption. Its application extends to various sectors within the food industry, where creating or enhancing specific flavor profiles is essential. The compound is also noted for its utility in the development of high-impact aroma chemicals. thegoodscentscompany.com

Foundational Research and Contemporary Investigations

Foundational research related to S-(2-Methylfuran-3-yl) ethanethioate is intrinsically linked to the study of its parent thiol, 2-methylfuran-3-thiol, and its formation in food. A significant body of early research identified the Maillard reaction, a chemical reaction between amino acids and reducing sugars, as a primary pathway for the generation of this potent flavor compound in cooked foods. researchgate.net Specifically, the reaction between cysteine and carbohydrates is a key source. researchgate.net Another important formation route that has been investigated is the thermal degradation of thiamine (B1217682) (Vitamin B1). researchgate.net

Contemporary investigations continue to build on this foundation. The chemical synthesis of S-(2-Methylfuran-3-yl) ethanethioate and related compounds is an active area of research. One approach involves the acylation of 2-methylfuran-3-thiol. This can be achieved by reacting the thiol with an acetylating agent like acetyl chloride. Another synthetic strategy involves the vulcanization of a methylfuran precursor using a reagent like phosphorus pentasulfide, followed by further modification to introduce the acetylthio group.

Current research also explores the broader reactivity and biological implications of 2-methylfuran (B129897) and its derivatives. Studies on the acylation of 2-methylfuran with fatty acid anhydrides are being conducted to develop biorenewable surfactants. osti.gov Furthermore, research into the metabolism of 2-methylfuran has identified reactive metabolites, such as 3-acetylacrolein, and their interactions with biological molecules like DNA are being investigated to understand potential biological activities. acs.org The antioxidant properties of the parent thiol, 2-methylfuran-3-thiol, have also been a subject of study, with research indicating its ability to scavenge radicals and inhibit lipid peroxidation. researchgate.net

Interactive Data Table: Key Research Findings on S-(2-Methylfuran-3-yl) Ethanethioate and Related Compounds

| Research Area | Key Finding |

| Flavor Chemistry | S-(2-Methylfuran-3-yl) ethanethioate provides bacon and beef notes at high concentrations and nutty, tropical fruit nuances at low concentrations. thegoodscentscompany.com |

| Foundational Research | The parent thiol, 2-methylfuran-3-thiol, is primarily formed via the Maillard reaction and thiamine degradation. researchgate.net |

| Chemical Synthesis | The compound can be synthesized through the acylation of 2-methylfuran-3-thiol. |

| Contemporary Research | The metabolism of 2-methylfuran leads to the formation of reactive intermediates like 3-acetylacrolein. acs.org |

| Antioxidant Properties | The parent thiol, 2-methylfuran-3-thiol, exhibits antioxidant activity by scavenging radicals. researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;2-methylfuran-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS.C2H4O2/c1-4-5(7)2-3-6-4;1-2(3)4/h2-3,7H,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMDGRFNZSRTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184915-00-1 | |

| Record name | 3-Furanthiol, 2-methyl-, acetic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184915-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Mechanistic Investigations of S 2 Methylfuran 3 Yl Ethanethioate

Direct Esterification and Transesterification Pathways

The synthesis of thioesters such as S-(2-methylfuran-3-yl) ethanethioate can be achieved through various direct chemical methods, including the acylation of thiols. These reactions are often mediated by catalytic systems to enhance efficiency and selectivity.

Catalytic Systems and Optimization Parameters in Thioester Synthesis

The direct synthesis of thioesters is a cornerstone of organic chemistry, with numerous strategies developed to facilitate the formation of the thioester bond. acs.org These methods generally involve the acylation of thiols using activated carboxylic acid derivatives, coupling reactions, or various forms of thiocarbonylation. acs.org The choice of catalyst and reaction conditions is paramount for optimizing yield and minimizing side reactions.

Recent advancements have introduced sophisticated catalytic systems that offer mild and highly selective routes to thioesters. For instance, ruthenium-acridine pincer complexes have been successfully employed for the dehydrogenative coupling of thiols and alcohols, producing H₂ as the sole byproduct. nih.govacs.org This system has also proven effective for the catalytic hydrogenation of thioesters back to their corresponding alcohols and thiols, demonstrating its versatility. nih.govacs.org Other notable systems include photoredox and copper catalysis for the decarboxylative thioesterification of redox-active esters derived from alkyl acids. organic-chemistry.org An autocatalytic thiocarbonylation of gem-difluoroalkenes with thiols has also been developed, offering a metal- and additive-free protocol that operates under mild conditions. acs.org Selenol-based catalysts have also been explored for promoting thiol-thioester exchanges, particularly in the context of peptide synthesis. nih.gov

Interactive Table: Catalytic Systems for Thioester Synthesis

| Catalytic System | Catalyst/Reagents | Key Features | Substrates | Ref. |

| Dehydrogenative Coupling | Ruthenium-acridine pincer complex | Evolves H₂ as the only byproduct; versatile for synthesis and hydrogenation. | Thiols and alcohols | nih.govacs.org |

| Decarboxylative Thioesterification | Photoredox catalysis and Copper catalysis | Merges two catalytic cycles; applicable to a wide range of carboxylic acids. | Alkyl acid derived redox-active esters | organic-chemistry.org |

| Autocatalytic Thiocarbonylation | None (autocatalytic) | Metal- and additive-free; proceeds under mild conditions. | gem-Difluoroalkenes and thiols | acs.org |

| Thiol-Thioester Exchange | Selenocysteamine-derived selenols | Effective in aqueous solution at mildly acidic pH. | Bis(2-sulfanylethyl)amido (SEA) peptides and thiols | nih.gov |

Reaction Kinetics and Thermodynamic Profiles

The kinetics of thioester formation and hydrolysis are significantly influenced by reaction conditions, particularly pH and temperature. researchgate.net Thioesters are generally considered high-energy compounds, more reactive than their oxygen ester counterparts due to less efficient resonance stabilization between the carbonyl group and the sulfur atom. nih.gov However, they exhibit considerable hydrolytic stability at neutral pH, which is a crucial feature for their roles in biological systems and aqueous chemical reactions. nih.gov

Temperature also has a strong influence on the rates of both transesterification and hydrolysis, with reaction rates increasing at higher temperatures. researchgate.net

Precursor-Based Synthetic Routes to the 2-Methylfuran-3-thiol Moiety

2-Methylfuran-3-thiol (MFT) is a potent aroma compound, notably responsible for the characteristic "meaty" flavor. researchgate.net Its formation in both laboratory models and food systems is primarily attributed to complex chemical transformations of specific precursors, most notably through the Maillard reaction and the degradation of thiamine (B1217682). researchgate.net

Maillard Reaction-Derived Pathways in Laboratory Synthesis

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the generation of MFT. researchgate.net Cysteine, a sulfur-containing amino acid, and pentoses like ribose are key precursors. nih.govacs.org

Laboratory studies have elucidated the formation of 2-methylfuran-3-thiol from the reaction of ribose and cysteine under controlled conditions. nih.govacs.org A typical model system involves heating a phosphate-buffered aqueous solution (pH 5.0) of L-cysteine and ribose at 95°C. nih.govacs.org

Isotopic labeling studies using [¹³C₅]ribose have been instrumental in tracking the carbon skeleton during the reaction. These experiments revealed that the furan (B31954) ring of MFT is formed with the carbon skeleton of ribose remaining intact, indicating that fragmentation of the sugar does not play a significant role in this specific pathway. nih.govacs.org A key finding from this research is the proposal of a new reaction pathway from ribose that proceeds via its 1,4-dideoxyosone. nih.gov This pathway explains the direct formation of 2-methylfuran-3-thiol without the intermediacy of 4-hydroxy-5-methyl-3(2H)-furanone (HMF), a compound previously thought to be an important precursor. nih.govacs.org While HMF can react with cysteine to form MFT, the labeling studies suggest it is not a significant intermediate when ribose itself is the starting precursor. nih.govacs.org

Interactive Table: Ribose-Cysteine Model System for MFT Formation

| Parameter | Condition/Value | Finding | Ref. |

| Precursors | L-Cysteine, Ribose, [¹³C₅]ribose | MFT is formed from the reaction of cysteine and ribose. | nih.govacs.org |

| Solvent/Buffer | Phosphate (B84403) buffer (0.5 mol/L) | Provides a controlled reaction environment. | nih.gov |

| pH | 5.0 | Influences reaction pathways and product distribution. | nih.gov |

| Temperature | 95°C | Provides thermal energy to drive the Maillard reaction. | nih.gov |

| Key Intermediate | 1,4-dideoxyosone (proposed) | Explains direct formation of MFT from the intact ribose skeleton. | nih.gov |

| Isotopic Labeling Result | The resulting MFT was mainly ¹³C₅-labeled. | Confirms the carbon skeleton of ribose remains intact during MFT formation. | nih.govacs.org |

It is important to note that 2-methyl-3-furanthiol (B142662) is known to be unstable in aqueous solutions, with its concentration decreasing significantly over time, which presents a challenge in both analysis and application. nih.gov

Besides the Maillard reaction, the thermal degradation of thiamine (Vitamin B1) is another significant pathway for the formation of 2-methylfuran-3-thiol. researchgate.netresearchgate.net Thiamine is a known precursor to many important sulfur-containing flavor compounds. researchgate.net

The mechanism involves the thermal cleavage of the thiamine molecule. Specifically, the opening of the thiazole (B1198619) ring and subsequent hydrolysis of an imine group leads to the generation of a key intermediate, 5-hydroxy-3-mercapto-2-pentanone. researchgate.netresearchgate.net This intermediate then undergoes intramolecular cyclization and dehydration to yield the final product, 2-methyl-3-furanthiol. researchgate.netresearchgate.net

The yield of MFT from thiamine is dependent on various factors, and studies have been conducted to understand the effects of reaction time and pH on the different degradation pathways of thiamine. researchgate.net Optimizing these parameters is crucial for maximizing the generation of this specific flavor compound. The co-administration of thiamine has also been investigated in other contexts, such as enhancing the efficacy of thiol chelating agents. nih.gov

Cyclization and Dehydration Reactions of Intermediate Precursors

The formation of the 2-methylfuran-3-thiol core often proceeds through the cyclization and subsequent dehydration of key intermediate precursors. One notable pathway involves the reaction between hydroxyacetaldehyde and mercapto-2-propanone. researchgate.net This reaction is a critical step in building the furan ring structure. The process is believed to initiate with a condensation reaction, likely an aldol-type condensation, between the two precursors. This is followed by an intramolecular cyclization and then a dehydration step to yield the aromatic furan ring. researchgate.net The pH of the reaction medium can significantly influence the yield of the desired product, with studies indicating that a pH of 9.5 is optimal for the formation of many flavor compounds in this type of reaction. researchgate.net

Another significant precursor for related furan structures is 5-hydroxy-2-pentanone. This compound can be cyclized to form 4,5-dihydro-2-methylfuran. google.com This transformation is typically acid-catalyzed, with phosphoric acid being an effective catalyst that minimizes the formation of isomers and byproducts. google.com The resulting dihydrofuran can then be further reacted to introduce the thiol group.

Thiamine (Vitamin B1) also serves as a precursor for 2-methylfuran-3-thiol through a degradation pathway. This process involves the formation of an intermediate, 5-hydroxy-3-mercaptopentan-2-one, which then undergoes cyclization and dehydration to form the target thiol. researchgate.net

Table 1: Key Precursors and their Role in Furan Ring Formation

| Precursor 1 | Precursor 2 | Key Transformation | Resulting Intermediate/Product |

| Hydroxyacetaldehyde | Mercapto-2-propanone | Condensation, Cyclization, Dehydration | 2-Methylfuran-3-thiol researchgate.net |

| 5-Hydroxy-2-pentanone | - | Acid-catalyzed Cyclization | 4,5-Dihydro-2-methylfuran google.com |

| Thiamine | - | Degradation, Cyclization, Dehydration | 2-Methylfuran-3-thiol researchgate.net |

Role of Acetic Anhydride (B1165640) in the Acetylation of 2-Methylfuran-3-thiol

Acetic anhydride plays a crucial role as an acetylating agent in the synthesis of S-(2-methylfuran-3-yl) ethanethioate from 2-methylfuran-3-thiol. This reaction converts the thiol group (-SH) into a thioacetate (B1230152) group (-S-C(O)CH3), a common strategy to protect the reactive thiol or to create a more stable derivative. The acetylation is often carried out in the presence of a base or a catalyst.

In one patented method, the acetylation of 2-methylfuran-3-thiol is achieved using acetic anhydride in dichloromethane, with sodium hydroxide (B78521) as a base, at a controlled temperature of 20-30 °C. chemicalbook.com Acetic anhydride is also utilized in the Friedel-Crafts acylation of 2-methylfuran (B129897) to produce 5-methyl-2-acetylfuran, a different but related reaction that highlights its utility in modifying the furan ring. mdpi.com

The Mechanistic Role of Acetic Acid and its Derivatives in Synthetic Strategies

Acetic acid and its derivatives are versatile reagents in the synthesis of furan compounds, acting as solvents, catalysts, and reactants.

Acetic acid is frequently employed as a solvent and a catalyst in various reactions leading to furan derivatives. It can accelerate the rate of furan synthesis. organic-chemistry.org For instance, in the acylation of furan, the presence of acetic acid can help to overcome the issue of furan autopolymerization, which is a common side reaction when using Lewis acid catalysts alone. google.com The addition of acetic acid in these reactions can lead to higher yields and reduced polymerization. google.com

In the oxidation of furfural (B47365) and other furan derivatives to maleic acid, acetic acid has been shown to be a highly effective solvent, leading to significantly better yields compared to other solvents. acs.org It also plays a role in facilitating the catalytic activity of other substances, such as titanium silicate (B1173343) molecular sieves (TS-1), in oxidation reactions. acs.org Furthermore, acetic acid can be used in the hydrolysis of acetate (B1210297) esters, such as in the conversion of 2-methyltetrahydrofuran-3-thiol (B142655) acetate to 2-methyltetrahydrofuran-3-thiol. google.com

Acetate species, derived from acetic acid or its salts, can participate in various intermediary transformations. In the synthesis of 5-acetyl-2-furfuryl acetate, a bromo-derivative is reacted with glacial acetic acid. mdpi.com This suggests the involvement of the acetate ion as a nucleophile in a substitution reaction.

In zeolite-catalyzed acylations, acetic acid can directly acylate methylfuran. nih.gov The mechanism is thought to involve the dehydration of acetic acid to form surface acyl species on the catalyst, which then react with the furan derivative. nih.gov This direct coupling is a promising route for carbon-carbon bond formation in the production of valuable chemicals from biomass. nih.gov

Regioselectivity and Stereochemical Control in the Synthesis of Related Furanthiol Derivatives

The synthesis of furanthiol derivatives often requires careful control of regioselectivity and stereochemistry, as different isomers can exhibit distinct properties. For example, in the synthesis of 2-methyltetrahydrofuran-3-thiol acetate, a saturated analog of S-(2-methylfuran-3-yl) ethanethioate, enantioselective methods have been developed to obtain specific stereoisomers. researchgate.net

The Sharpless asymmetric dihydroxylation is one such method used to create chiral diols, which are then converted to the desired thiol acetates. The Mitsunobu reaction can be employed to invert the stereochemistry at a chiral center, allowing access to different stereoisomers. researchgate.net The synthesis of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates has been achieved from (E)-3-penten-1-ol through a series of steps involving oxidation and nucleophilic substitution, demonstrating control over the relative stereochemistry. researchgate.net

The regioselectivity of reactions on the furan ring is also a critical consideration. For instance, the Friedel-Crafts acylation of 2-methylfuran with acetic anhydride typically occurs at the C5 position. mdpi.com In other reactions, such as the synthesis of 2,5-disubstituted 3-iodofurans, a palladium/copper-catalyzed cross-coupling followed by iodocyclization allows for the regioselective formation of the desired product.

Advanced Chemical Reactivity and Transformation Pathways of S 2 Methylfuran 3 Yl Ethanethioate

Thioester Bond Cleavage and Hydrolysis Mechanisms

The hydrolysis of S-(2-methylfuran-3-yl) ethanethioate is a pivotal reaction, as it releases the highly reactive and aromatic 2-methylfuran-3-thiol. This transformation can be initiated through various chemical and biological routes. Thioesters, while more stable than their oxygen ester counterparts to general base-catalyzed hydrolysis, are susceptible to cleavage under specific conditions, including nucleophilic attack and enzymatic catalysis.

Investigation of Nucleophilic Attack and Solvolytic Pathways

The non-enzymatic hydrolysis of thioesters like S-(2-methylfuran-3-yl) ethanethioate proceeds through a nucleophilic acyl substitution mechanism. Computational and experimental studies on analogous compounds, such as S-ethyl trifluorothioacetate, reveal a two-step addition-cleavage reaction pathway. mdpi.com In this process, a nucleophile, typically a water molecule in solvolysis, attacks the electrophilic carbonyl carbon of the thioester group. This leads to the formation of a transient, tetrahedral intermediate. mdpi.com

Table 1: Kinetic Data for Hydrolysis of S-Ethyl Trifluorothioacetate

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 23.0 ± 0.1 | Varies with water molarity |

| 45.0 ± 0.1 | > Doubled rate vs. 23.0°C |

This interactive table is based on findings for S-ethyl trifluorothioacetate, which serves as a model for the hydrolysis of S-(2-methylfuran-3-yl) ethanethioate. The data illustrates the temperature dependence of the reaction rate. mdpi.com

Enzymatic Hydrolysis Mechanisms

The cleavage of S-(2-methylfuran-3-yl) ethanethioate is efficiently catalyzed by certain enzymes, particularly lipases and esterases. imreblank.ch This enzymatic hydrolysis represents a controlled and effective method for releasing the volatile thiol, 2-methylfuran-3-thiol, from its more stable thioacetate (B1230152) precursor. The use of enzymes allows for the generation of thiols under mild conditions, typically in water or a phosphate (B84403) buffer, which is advantageous for applications in food and flavor industries. imreblank.chgoogle.com

Research has demonstrated the successful hydrolysis of S-3-(2-methylfuryl) thioacetate using enzymes to yield 2-methylfuran-3-thiol. The efficiency of this bioconversion is dependent on the enzyme concentration. For instance, increasing the enzyme units leads to a faster formation of the thiol, although it can also accelerate its subsequent degradation into dimers. imreblank.ch This approach allows for the "on-demand" release of potent aroma compounds from their stable precursors. imreblank.ch

Table 2: Enzymatic Hydrolysis of S-3-(2-methylfuryl) Thioacetate

| Enzyme Units | Incubation Time (min) | Optimal Yield of 2-Methylfuran-3-thiol (%) |

| 6.5 | 15 | 10 |

| 26 | 15 | 50 |

| 65 | 15 | 88 |

This interactive table shows the effect of enzyme concentration on the yield of 2-methylfuran-3-thiol from its thioacetate precursor, as detailed in the study. imreblank.ch

Redox Chemistry of the Thiol Moiety

Once released, 2-methylfuran-3-thiol exhibits a rich redox chemistry centered on its sulfhydryl (-SH) group. These reactions are crucial to its role and stability in various chemical environments.

Oxidative Pathways Leading to Disulfide Formation

Thiols are readily oxidized to form disulfides (-S-S-), and 2-methylfuran-3-thiol is no exception. google.com This oxidation involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. The reaction can be initiated by various oxidizing agents. For example, 2-methylfuran-3-thiol reacts readily with hydrogen peroxide (H₂O₂) in aqueous solutions to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide. researchgate.net

The oxidation process can proceed through one- or two-electron redox pathways, often involving intermediate species such as sulfenic acids (RSOH) or thiyl radicals (RS•). thegoodscentscompany.com The formation of disulfide linkages is a critical transformation that significantly alters the chemical and sensory properties of the original thiol. google.comthegoodscentscompany.com Specific chemical synthesis methods can also achieve this transformation; for example, reacting 2-methylfuran-3-thiol with tert-butylnitrite and oxygen in 1,2-dichloroethane (B1671644) yields bis(2-methyl-3-furyl) disulfide with high efficiency.

Radical Reactions and Scavenging Mechanisms

The thiol group of 2-methylfuran-3-thiol is an effective participant in radical reactions and acts as a potent radical scavenger. researchgate.net This antioxidant activity is a key aspect of its chemical profile. Thiol compounds are known to protect cellular membranes from damage by oxidants and lipid peroxidation. researchgate.net

Studies have shown that 2-methylfuran-3-thiol possesses antioxidant capabilities in both aqueous and organic systems. researchgate.net It can scavenge oxygen-centered radicals, which is a plausible mechanism for its antioxidative effect. researchgate.net The radical scavenging activity of systems containing 2-methylfuran-3-thiol has been measured using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical reduction method, confirming its ability to neutralize free radicals. researchgate.net This reactivity in radical reactions also explains its instability, as it can readily lead to the formation of disulfides. researchgate.net

Interactions with Complex Chemical and Biological Species

Furthermore, it can interact with other sulfur-containing compounds, like the amino acid cysteine. researchgate.net In biological systems, such as in rat liver hepatocytes, 2-methylfuran-3-thiol undergoes metabolism, being converted to its corresponding methyl sulfide (B99878) and methyl sulfoxide (B87167) derivatives. researchgate.net The disulfide, bis(2-methyl-3-furyl) disulfide, has also been shown to interact with proteins like albumin, where a thiol-disulfide interchange can occur, reducing the disulfide back to the free thiol. researchgate.net These interactions highlight the dynamic behavior of 2-methylfuran-3-thiol in real-world, complex systems.

Covalent Adduct Formation with Thiol-Containing Proteins (e.g., Cysteine Residues)

The thiol group of 2-methyl-3-furanthiol (B142662), the active form of the title compound, is a potent nucleophile and can readily participate in reactions with biological molecules, including proteins. A primary target for such reactions within proteins is the sulfhydryl group of cysteine residues.

Detailed research findings indicate that MFT is an unstable compound that can react with other thiols, such as cysteine. nih.gov The reactivity of MFT is not limited to simple disulfide exchange; it can also undergo oligomerization or polymerization reactions. nih.gov In these reactions, the thiol group and the furan (B31954) ring of MFT can act as nucleophiles. nih.gov The initial step often involves the protonation of the furan ring, which increases its electrophilicity and susceptibility to nucleophilic attack by another MFT molecule or by the thiol group of a cysteine residue. nih.govresearchgate.net

The reaction between MFT and cysteine can lead to the formation of mixed disulfides. This reactivity is crucial in food systems as it can alter the flavor profile and stability of products. The interaction is not solely a property of MFT; thiols in general are known to react with cysteine residues in proteins. nih.gov The propensity for this reaction is governed by the pKa of the thiol group; deprotonation to the more nucleophilic thiolate form enhances reactivity. nih.gov The instability of MFT, particularly its tendency to polymerize, is a key factor in its interactions within complex chemical environments. nih.gov

Table 1: Reactivity of 2-Methyl-3-furanthiol (MFT) with Cysteine

| Reactant | Target Site | Reaction Type | Resulting Product/Interaction | Reference |

| 2-Methyl-3-furanthiol (MFT) | Thiol group of Cysteine | Nucleophilic attack / Disulfide exchange | Mixed disulfides | nih.gov |

| 2-Methyl-3-furanthiol (MFT) | Itself (self-reaction) | Oligomerization / Polymerization | Dimers and oligomers | nih.govresearchgate.net |

Reactivity with Other Food Matrix Components (e.g., Melanoidins)

Melanoidins are complex, high-molecular-weight, brown-colored polymers formed during the final stages of the Maillard reaction between reducing sugars and amino acids. mdpi.commdpi.com These compounds are abundant in thermally processed foods and significantly contribute to their color and flavor. The structure of melanoidins is intricate, containing various reactive moieties, including electrophilic sites that can interact with nucleophilic aroma compounds. researchgate.net

Table 2: Interaction of 2-Methyl-3-furanthiol (MFT) with Melanoidins

| Interacting Component | Proposed Binding Site on Melanoidin | Mechanism of Interaction | Consequence | Reference |

| Melanoidins | Pyrazinium dications | Covalent binding via nucleophilic attack | Aroma staling, loss of sulfury-roasty odor | researchgate.netresearchgate.net |

| Melanoidins | Carbonyl groups | Nucleophilic addition | Reduced concentration of free thiols | researchgate.net |

Thermal and Chemical Stability Studies

The utility and impact of S-(2-methylfuran-3-yl) ethanethioate and its active thiol, MFT, in food systems are heavily dependent on their stability under various processing and storage conditions.

Degradation Kinetics and Pathway Elucidation under Thermal Processing Conditions

2-Methyl-3-furanthiol is known to be thermally labile. researchgate.net Studies have shown that it degrades rapidly at temperatures commonly used in food processing, such as 120°C and above. The primary degradation products are often the corresponding disulfides, such as bis(2-methyl-3-furyl) disulfide, which still possess meaty aromas but are generally less potent than the parent thiol. perfumerflavorist.com

Kinetic studies on the stability of MFT in aqueous model systems have quantified its degradation rate. In one study investigating a savory model process flavoring at an accelerated storage temperature of 50°C, MFT was found to be the least stable of the sulfur compounds tested, exhibiting a 59% decrease in concentration per 24 hours. acs.orgnih.gov The thermal degradation of MFT is also influenced by the food matrix. For example, heating soy sauce at 120°C for just 5 minutes resulted in a significant, 19-fold increase in the concentration of MFT, indicating its formation from precursors under these conditions, followed by subsequent degradation. tandfonline.com The degradation pathway is not limited to disulfide formation; under acidic conditions, MFT can undergo oligomerization and polymerization, initiated by the protonation of the furan ring. nih.govresearchgate.net

Table 3: Thermal Degradation of 2-Methyl-3-furanthiol (MFT)

| Condition | System | Observation | Degradation Rate/Yield | Reference |

| > 120°C | General | Rapid degradation | Not specified | |

| 50°C | Aqueous model process flavoring (pH 5.0) | Most unstable sulfur component | 59% decrease per 24 hours | acs.orgnih.gov |

| 120°C for 5 min | Soy sauce with added ribose and cysteine | Significant increase from precursors | 19-fold increase in concentration | tandfonline.com |

| 95°C for 4 h | Aqueous model (ribose + cysteine, pH 5.0) | Formation of MFT and its disulfide | Not specified | acs.org |

Stability Profiles in Diverse Chemical Environments (e.g., pH Variations, Presence of Oxidants)

The stability of 2-methyl-3-furanthiol is significantly affected by the chemical environment, particularly pH and the presence of oxidizing agents. As a thiol, MFT is susceptible to oxidation, readily forming bis(2-methyl-3-furyl) disulfide. perfumerflavorist.comacs.org This oxidation can occur even during storage in organic solvents like diethyl ether, where MFT has been shown to be particularly unstable, with over 50% being converted to its disulfide after 10 days at 6°C. acs.orguoregon.edu The high rate of oxidation is linked to the compound's notable antioxidative activity, which is based on the ease of hydrogen abstraction from the thiol group to form a stabilized thiyl radical. acs.org

The presence of oxidants common in food systems, such as hydrogen peroxide (H₂O₂) and metal ions like Fe(II), can accelerate the degradation of MFT. researchgate.net Fenton-type reactions, which generate highly reactive hydroxyl radicals, can lead to a rapid loss of furanthiols. nih.gov

The pH of the medium also plays a critical role. Under acidic conditions, a proposed degradation mechanism involves the protonation of the furan ring at the C2 position. nih.govresearchgate.net This creates an electrophilic species that is prone to react with nucleophiles, leading to oligomerization. nih.govresearchgate.net Conversely, the formation of MFT from its precursors during the Maillard reaction is also pH-dependent, with studies showing optimal yields at specific pH values, for instance, around pH 5 in a glucose/cysteine model system. tandfonline.com

Table 4: Stability of 2-Methyl-3-furanthiol (MFT) in Various Chemical Environments

| Condition | Observation | Primary Reaction/Mechanism | Reference |

| Storage in diethyl ether (6°C, 10 days) | >50% oxidation to disulfide | Radical-mediated oxidation | acs.orguoregon.edu |

| Presence of H₂O₂ / Fe(II) (Fenton conditions) | Rapid degradation | Oxidation by hydroxyl radicals | nih.govresearchgate.net |

| Acidic pH | Instability, oligomerization | Protonation of the furan ring | nih.govresearchgate.net |

| Aqueous buffer (pH 5.0, 50°C) with cysteine | Stabilization at certain cysteine concentrations | Complex interaction and competition between degradation and formation pathways | acs.org |

Sophisticated Analytical and Characterization Methodologies for S 2 Methylfuran 3 Yl Ethanethioate

Advanced Chromatographic Separation Techniques

Gas chromatography (GC) stands as the cornerstone for the analysis of volatile and semi-volatile compounds like S-(2-methylfuran-3-yl) ethanethioate. Advances in GC technology, particularly in column chemistry and detector systems, have significantly enhanced the ability to resolve and identify trace components in intricate mixtures.

High-Resolution Gas Chromatography (GC) Coupled with Selective Detectors (e.g., GC-MS, GC-Olfactometry, GC-Flame Photometry)

High-resolution gas chromatography, utilizing narrow-bore capillary columns, provides the necessary efficiency to separate S-(2-methylfuran-3-yl) ethanethioate from other volatile constituents. The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of S-(2-methylfuran-3-yl) ethanethioate. After separation by the GC column, molecules are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. rsc.orgnih.govnih.gov Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions, which is particularly useful in complex food matrices. nih.govnih.gov For instance, a study on furan (B31954) derivatives in food utilized a triple-quadrupole tandem mass spectrometer to achieve high sensitivity and resolve isomers. nih.gov

Gas Chromatography-Olfactometry (GC-O) directly links the chemical identity of a volatile compound to its sensory perception. rapp-polymere.com As the separated compounds elute from the GC column, they are split between a chemical detector (like MS or FID) and a sniffing port, where a trained analyst assesses the odor. britannica.comcalpaclab.com This technique is invaluable for identifying odor-active compounds, such as the meaty and savory notes associated with S-(2-methylfuran-3-yl) ethanethioate, even when they are present at concentrations below the detection limits of instrumental detectors. rsc.orgbritannica.com

Gas Chromatography-Flame Photometric Detection (GC-FPD) is a selective detector highly sensitive to sulfur-containing compounds. researchgate.netwikipedia.org The FPD operates by detecting the chemiluminescent emissions of sulfur species in a hydrogen-rich flame. chemimpex.com This selectivity makes it an excellent choice for the targeted analysis of thiols and their derivatives like S-(2-methylfuran-3-yl) ethanethioate in complex samples, as it minimizes interferences from co-eluting carbon-based compounds. researchgate.netmdpi.comnih.gov The pulsed flame photometric detector (PFPD) is an advanced version that offers even greater sensitivity and selectivity. chemimpex.comnih.gov

| Technique | Principle | Application for S-(2-Methylfuran-3-yl) Ethanethioate | Key Findings/Advantages |

| GC-MS | Separates compounds by GC and identifies them based on their unique mass spectra. rsc.orgnih.gov | Definitive structural confirmation and quantification. | Provides molecular fingerprint for positive identification. GC-MS/MS enhances selectivity in complex matrices. nih.govnih.gov |

| GC-O | Combines GC separation with human sensory evaluation to identify odor-active compounds. rapp-polymere.combritannica.com | Characterization of the specific aroma contribution (e.g., meaty, roasted). | Detects compounds at or below instrumental detection limits based on their odor threshold. britannica.com |

| GC-FPD | Selectively detects sulfur-containing compounds based on their chemiluminescence in a flame. researchgate.netchemimpex.com | Sensitive and selective quantification of the thiol derivative. | High selectivity against hydrocarbon matrices, reducing interferences and providing equimolar sulfur response. mdpi.comnih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Enhanced Resolution and Identification in Complex Samples

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. nih.govbadrilla.com In a GCxGC system, two columns with different stationary phase selectivities are coupled. The entire effluent from the first column is sequentially trapped, focused, and rapidly re-injected onto the second, shorter column for a fast secondary separation. This process generates a two-dimensional chromatogram with greatly enhanced peak capacity and resolution. nih.gov

When coupled with a time-of-flight mass spectrometer (TOFMS), which provides rapid, full-spectrum acquisition, GCxGC-TOFMS is a formidable tool for the non-targeted analysis of trace compounds in matrices like coffee. This technique has been successfully used to unequivocally identify trace furanthiols in coffee by providing matching retention times on two different columns and accurate mass data for both the precursor ion and its fragments.

| Technique | Principle | Application for S-(2-Methylfuran-3-yl) Ethanethioate | Key Findings/Advantages |

| GCxGC-TOFMS | Two-dimensional GC separation coupled with a fast-scanning mass spectrometer. nih.govbadrilla.com | Unraveling highly complex volatile profiles to identify trace components. | Dramatically increased peak capacity and resolution; structured chromatograms; enhanced sensitivity. nih.gov |

Innovative Sample Preparation and Enrichment Techniques for Trace Analysis

The low concentration of S-(2-methylfuran-3-yl) ethanethioate in most samples necessitates a pre-concentration or enrichment step prior to chromatographic analysis. The choice of sample preparation technique is crucial for achieving the required sensitivity and ensuring the stability of the reactive thiol group.

Headspace Solid-Phase Microextraction (HS-SPME) Methodologies

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and rapid sample preparation technique widely used for the analysis of volatile compounds. A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time and temperature, sample matrix pH, and ionic strength. For furan and its derivatives, various fiber coatings have been tested, with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) often providing good results for a broad range of volatiles. Optimization of these parameters is essential to maximize the extraction efficiency for S-(2-methylfuran-3-yl) ethanethioate. The use of an SPME Arrow, which has a larger sorbent volume, can further enhance sensitivity.

| Parameter | Influence on Extraction | Typical Considerations for Thiol Analysis |

| Fiber Coating | Determines the selectivity and capacity of the extraction. | DVB/CAR/PDMS is often a good starting point for broad volatile analysis. |

| Extraction Time & Temperature | Affects the partitioning equilibrium and kinetics. | Higher temperatures can increase volatility but may also degrade thermally labile thiols. Time must be sufficient to approach equilibrium. |

| Sample pH | Can influence the volatility of acidic or basic analytes. | Adjusting pH can optimize the headspace concentration of the target analyte. |

| Ionic Strength (Salt Addition) | Increases the activity coefficient of organic volatiles, promoting their transfer to the headspace ("salting-out" effect). | Addition of NaCl is a common strategy to improve the extraction efficiency of volatile organic compounds. nih.gov |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Optimization

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are classical sample preparation techniques that remain highly relevant.

Liquid-Liquid Extraction (LLE) partitions analytes between the sample matrix (usually aqueous) and an immiscible organic solvent based on relative solubility. While effective, LLE can be labor-intensive, require large volumes of organic solvents, and be prone to emulsion formation.

Solid-Phase Extraction (SPE) involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while the matrix passes through. The analytes are then eluted with a small volume of a strong solvent. SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle a wider range of sample polarities by selecting appropriate sorbents (e.g., reversed-phase, normal-phase, or ion-exchange). For basic compounds, a mixed-mode sorbent with non-polar and strong cation exchange properties can be effective.

Optimization of both LLE and SPE involves selecting the appropriate solvent or sorbent, adjusting the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE, and optimizing wash and elution steps to maximize recovery and minimize interferences.

Selective Trapping and Release Methodologies for Volatile Thiols (e.g., using p-Hydroxymercuribenzoate or Chloromethyl Polystyrene Resins)

The high reactivity of the thiol group can be exploited for selective enrichment. These methods involve capturing thiols through a specific chemical reaction and then releasing them for analysis.

Derivatization Strategies for Improved Volatility and Mass Spectrometric Detection

The analysis of volatile sulfur compounds, including the potent aroma precursor S-(2-methylfuran-3-yl) ethanethioate and its parent thiol, 2-methyl-3-furanthiol (B142662), presents significant analytical challenges. These challenges stem from their high reactivity, volatility, and susceptibility to oxidation. researchgate.netnih.gov Derivatization is a crucial chemical strategy employed to overcome these issues, enhancing their suitability for analysis by gas chromatography (GC) and mass spectrometry (MS). nih.gov This process involves chemically modifying the thiol functional group to form a more stable, less polar, and more volatile derivative, which leads to improved chromatographic performance and detection sensitivity. nih.govresearchgate.net

S-(2-methylfuran-3-yl) ethanethioate can itself be viewed as a derivatized form of 2-methyl-3-furanthiol, where the highly reactive thiol group is protected by an acetyl group. This acetylation increases the compound's stability during extraction and analysis.

For the analysis of free thiols like 2-methyl-3-furanthiol, several derivatization reagents are commonly used:

Pentafluorobenzyl Bromide (PFBBr): This is a versatile and widely used reagent that reacts with thiols to form stable pentafluorobenzyl (PFB) thioethers. nih.govnist.gov These PFB derivatives are thermally stable, volatile, and exhibit strong electron-capturing properties. nih.govmdpi.com This characteristic makes them ideal for highly sensitive detection using gas chromatography with an electron capture detector (GC-ECD) or, more specifically, with negative chemical ionization mass spectrometry (GC-NCI-MS), which can achieve very low detection limits. sigmaaldrich.com The derivatization can be performed efficiently, sometimes on-fiber during solid-phase microextraction (SPME), creating a fully automated and fast analytical method. sigmaaldrich.com

N-ethylmaleimide (NEM): This reagent is particularly useful for trapping and stabilizing thiols to prevent their oxidation during sample handling. researchgate.netbohrium.com NEM reacts rapidly and irreversibly with sulfhydryl groups through a Michael addition reaction. chemicalbook.com The resulting NEM-thiol adducts are stable and can be analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS. researchgate.netjournalomp.org While effective, the reaction can sometimes lead to the formation of diastereomers, which may appear as double peaks in the chromatogram. bohrium.com

The selection of a derivatization strategy is dictated by the analytical goals, the nature of the sample matrix, and the available instrumentation. The primary objectives are to stabilize the analyte, enhance its volatility for GC separation, and improve its ionization efficiency for mass spectrometric detection, thereby ensuring accurate and reliable analytical results.

Quantitative Analysis Approaches and Method Validation

To understand the precise contribution of S-(2-methylfuran-3-yl) ethanethioate to the flavor of a product, its accurate quantification is essential. This requires robust and validated analytical methods capable of measuring trace-level concentrations in complex food and beverage matrices. mdpi.comnih.gov

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification in Complex Matrices

Stable Isotope Dilution Analysis (SIDA) is widely regarded as the most accurate method for quantifying trace amounts of volatile and semi-volatile compounds in complex samples. mdpi.com This technique provides absolute quantification by compensating for analyte losses during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. The core principle of SIDA involves adding a known quantity of a stable isotope-labeled analogue of the target analyte to the sample at the earliest stage of analysis. mdpi.com

For the analysis of S-(2-methylfuran-3-yl) ethanethioate or its parent thiol, a synthesized, isotopically labeled internal standard, such as a deuterated (containing ²H or D) or carbon-13 (¹³C) version, is required. Examples could include S-(2-methyl-d3-furan-3-yl) ethanethioate or a labeled version of 2-methyl-3-furanthiol. Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same losses during all procedural steps, including extraction, derivatization, and injection into the chromatograph.

In the mass spectrometer, the native analyte and the labeled internal standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity from the native compound to that of the known amount of added labeled standard, the exact concentration of the analyte in the original sample can be calculated with high precision and accuracy. mdpi.com This method has been successfully applied to the analysis of furan and its methyl analogues in various food matrices. researchgate.net

Development and Application of Internal Standard Methodologies

When a suitable stable isotope-labeled standard is not available or is prohibitively expensive, an alternative approach using a non-isotopic internal standard (IS) is employed. This method, while generally less accurate than SIDA, can still provide reliable quantitative data when properly validated.

In this methodology, a known amount of a standard compound that is not the target analyte is added to the sample. The chosen internal standard should possess chemical and physical properties as similar as possible to the analyte of interest but must not be naturally present in the sample matrix. For the analysis of S-(2-methylfuran-3-yl) ethanethioate, a suitable internal standard might be another thioester or a structurally related sulfur compound with similar volatility, polarity, and reactivity during derivatization. For example, in the analysis of volatile thiols in wine, 4-methoxy-2-methyl-2-butanethiol (B1595437) has been used as an internal standard.

A calibration curve is first generated by analyzing a series of solutions containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte's peak area to the IS peak area is plotted against the analyte's concentration. The same amount of IS is then added to the unknown sample, and its analyte-to-IS peak area ratio is measured. The concentration of the analyte is then determined from the calibration curve. This method effectively corrects for variations in injection volume and detector response. However, it cannot fully compensate for losses during sample preparation or for matrix effects, as the chemical behavior of the IS may not perfectly mirror that of the analyte throughout the entire process. nih.gov

Biogenesis and Formation Pathways in Complex Natural and Processed Systems

Maillard Reaction Mechanisms in Food Matrices

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is considered the primary route for the generation of MFT in most foods. researchgate.netresearchgate.netwikipedia.org This chemical process is fundamental to the flavor development in cooked, baked, and roasted products. researchgate.netwikipedia.org The reaction is complex, proceeding through early, intermediate, and final stages, with aroma compounds like MFT being formed in the intermediate stage. mdpi.com

The specific precursors available in a food matrix significantly influence the formation of MFT. The most common and essential precursors are carbohydrates, particularly reducing sugars, and the sulfur-containing amino acid, cysteine. researchgate.netresearchgate.net

Sugar and Cysteine Interaction : The reaction between a reducing sugar, such as ribose or glucose, and cysteine is a well-established pathway for MFT formation. researchgate.net For instance, in fermented soy sauce, MFT is formed from ribose and cysteine during heating. nih.gov

Thiamine (B1217682) Degradation : The thermal degradation of thiamine (Vitamin B1) represents another crucial pathway for MFT generation. researchgate.netresearchgate.net In certain conditions, such as those found in meat, thiamine degradation can be a more efficient producer of MFT than the sugar-cysteine reaction. researchgate.net The presence of compounds derived from other amino acids, like cysteamine (B1669678) (from cysteine) and methional (from methionine), can further influence the degradation of thiamin and the subsequent formation of various sulfur-containing volatiles. researchgate.net

Alternative Routes : Research has also proposed other formation routes, such as an aldol-type reaction between key intermediates like hydroxyacetaldehyde and mercapto-2-propanone. researchgate.net The latter can be produced from the reaction of methylglyoxal (B44143) (a sugar degradation product) and hydrogen sulfide (B99878). researchgate.net

| Pathway | Primary Precursors | Key Intermediates/Enhancers | Food System Examples |

|---|---|---|---|

| Maillard Reaction | Reducing Sugars (e.g., Ribose, Glucose) + Cysteine | Hydroxyacetaldehyde, Mercapto-2-propanone | Cooked Meat, Fermented Soy Sauce, Baked Goods researchgate.netresearchgate.net |

| Thiamine Degradation | Thiamine (Vitamin B1) | 5-hydroxy-3-mercapto-2-pentanone, Hydrogen sulfide | Meat Products researchgate.netresearchgate.net |

The efficiency of the Maillard reaction and other formation pathways is highly dependent on the processing conditions.

Temperature and Time : Thermal processing is a critical factor. researchgate.net The Maillard reaction generally proceeds rapidly at temperatures between 140 to 165°C (280 to 330°F). wikipedia.org Studies on fermented soy sauce have shown that the concentration of MFT increases with higher heating temperatures. nih.gov Similarly, roasting conditions are significantly more effective in generating furan (B31954) compounds compared to pressure cooking. nih.gov

pH : The pH of the matrix plays a crucial role. The Maillard reaction is known to be accelerated in alkaline conditions, as the amino groups of amino acids become more nucleophilic. wikipedia.org In studies focusing on thiamine degradation, a pH of 9.5 was found to produce the maximum amount of flavor compounds, including MFT. researchgate.net

Microbial and Enzymatic Biotransformations

Beyond thermally driven reactions, the metabolic activities of microorganisms and the action of specific enzymes are vital for the formation of MFT, particularly in fermented foods and beverages.

Microbial fermentation is a key step that facilitates the generation of MFT precursors and the compound itself. nih.gov

Chinese Baijiu : MFT is recognized as a key aroma compound in sauce-aroma type Baijiu. researchgate.net Its concentration has been observed to increase throughout the multiple fermentation and distillation cycles of Baijiu production, with quantities ranging from 1.70 to 12.74 µg/kg in the fermented grains. nih.govmdpi.com This indicates that a combination of microbial fermentation and subsequent thermal reactions during distillation contributes to its final concentration. mdpi.com

Wine : MFT has been detected in various wines, including red and white Bordeaux, Sauvignon blanc, and Champagne, at concentrations that can surpass its odor threshold, thus contributing to the wine's aroma profile. nih.gov The yeast Saccharomyces cerevisiae, essential for wine fermentation, is known to be a producer of MFT. nih.gov

Fermented Soy Sauce : The importance of microbial activity is clearly demonstrated in soy sauce production. While the key precursors ribose and cysteine can be added to soy sauce, the formation of MFT upon heating only occurs effectively in microbially fermented soy sauce, not in a simple buffer solution, highlighting the role of fermentation in creating the necessary chemical environment or additional precursors. nih.gov

Specific enzymes can play a direct role in liberating MFT from non-volatile precursors. This pathway is particularly relevant as it can involve thioacetate (B1230152) precursors, which contain an acetyl group related to acetic acid.

Lipase and Thioesterase Activity : Research has shown that lipases, such as that from the yeast Candida rugosa, can efficiently hydrolyze the precursor S-3-(2-methylfuryl) thioacetate to release free 2-methyl-3-furanthiol (B142662). nih.gov This enzymatic reaction can achieve high yields (88%) under mild conditions (pH 5.8, room temperature). nih.gov This demonstrates a direct enzymatic route for liberating the potent thiol from its acetylated form.

Microbial Enzymes in Fermented Meats : In fermented meat products, intracellular enzymes released from lactic acid bacteria during cell lysis can break down proteins and fats. researchgate.net This action creates a pool of precursor compounds, including amino acids and other small molecules, which can then participate in subsequent chemical reactions to form volatile aroma compounds like MFT. researchgate.net

| Product | Process | Key Findings | Concentration Range |

|---|---|---|---|

| Chinese Baijiu | Solid-state fermentation and distillation | Concentration increases with fermentation rounds and distillation. nih.govmdpi.com | 1.70–12.74 µg/kg (in fermented grains) mdpi.com |

| Wine | Yeast fermentation (S. cerevisiae) | Detected in various red and white wines above perception threshold. nih.govnih.gov | Up to 100 ng/L nih.gov |

| Fermented Soy Sauce | Microbial fermentation followed by heating | Fermentation is essential for the generation of MFT from precursors. nih.gov | Not specified |

Intermediary Metabolites and Their Role in Biosynthetic Routes

The formation of 2-methylfuran-3-thiol proceeds through several key intermediary molecules, which are themselves products of the degradation of sugars, amino acids, or thiamine.

Intermediates from the Maillard Reaction : The initial stages of the Maillard reaction produce glycosylamines and their rearranged forms, known as ketosamines or Amadori products. wikipedia.org Further degradation and reaction lead to more specific MFT intermediates. Two such critical intermediates are hydroxyacetaldehyde and mercapto-2-propanone . researchgate.net The latter can be formed from 2-oxopropanal (methylglyoxal) , a product of sugar breakdown, and hydrogen sulfide. researchgate.net

Intermediates from Thiamine Degradation : A key intermediate identified in the pathway from thiamine to MFT is 5-hydroxy-3-mercapto-2-pentanone . researchgate.net

Intermediates from Sugar Fragmentation : The breakdown of sugars yields reactive C2 and C3 fragments that are essential building blocks. nih.gov For the related compound 2-methylfuran (B129897), lactaldehyde (the Strecker aldehyde of the amino acid threonine) has been identified as a key intermediate in its formation from C2 and C3 fragments. nih.gov

Post-Processing Generation and Degradation Dynamics in Stored Products

The potent and often desirable aroma of 2-methylfuran-3-thiol (MFT), a key flavor compound in many cooked and processed foods, is notably ephemeral. researchgate.netub.edu Following its formation during processing, its concentration is subject to significant change during storage. These dynamics are dictated by a complex interplay of the product's intrinsic properties and extrinsic storage conditions. The instability of thiols like MFT is a critical factor influencing the shelf-life and sensory quality of various products. researchgate.netnih.gov

Influence of Storage Conditions on Compound Stability

The persistence of 2-methylfuran-3-thiol in a food product is highly dependent on the conditions under which it is stored. Key factors influencing its stability include the presence of oxygen, temperature, light, and the chemical nature of the food matrix itself. fishersci.comaurochemicals.com

Oxygen Availability: Oxygen is a primary driver of MFT degradation. researchgate.netub.edu In products like roasted coffee, the presence of oxygen in packaging headspace is directly linked to the decline of MFT and other desirable thiols, contributing to aroma staling. ub.eduresearchgate.net The rapid depletion of these compounds after a coffee package is opened is a well-documented phenomenon. uoregon.edu Studies on whole bean coffee have shown that storage in airtight containers or packaging with effective oxygen barriers, such as a screw cap, can better preserve the initial aroma profile compared to less secure methods like using tape or clips. uoregon.edu

Temperature: Storage temperature significantly impacts the rate of chemical reactions. Higher temperatures generally accelerate the degradation of MFT. nih.gov Research on coffee has demonstrated that storing beans at lower temperatures, such as in a freezer, can slow the loss of volatile compounds, including thiols, compared to room temperature storage. researchgate.netmdpi.com Similarly, investigations into aqueous flavorings showed that MFT content decreased more rapidly at elevated storage temperatures (50°C). nih.gov

Light Exposure: MFT is known to be sensitive to light. fishersci.com Light can provide the energy needed to initiate oxidative reactions, contributing to the compound's degradation. Therefore, protecting products from direct light exposure is a crucial step in preserving their intended flavor profile. aurochemicals.com

Product Matrix Effects: The food or beverage itself provides a unique chemical environment that influences MFT stability. In beer, for example, the presence of dissolved oxygen and metal ions can catalyze the oxidation of thiols, leading to a decrease in the desired "hoppy" aroma during storage. ub.edu In protein-rich foods like meat, MFT can interact with and bind to proteins, such as egg albumin, particularly when heated, which reduces its concentration in the headspace. nih.gov Furthermore, MFT can react with other components within the food system, such as melanoidins formed during the Maillard reaction, which can also lead to its depletion. researchgate.netnih.gov

Chemical Transformation and Degradation Products

The degradation of 2-methylfuran-3-thiol primarily occurs through oxidation, leading to the formation of new compounds with different, and often less desirable, sensory characteristics.

The most significant degradation product is bis(2-methyl-3-furyl) disulfide . researchgate.netebi.ac.uknih.gov This compound is formed via the oxidative coupling of two molecules of 2-methylfuran-3-thiol. ebi.ac.ukgoogle.com While it possesses a roasty, meat-like aroma, its flavor threshold is much higher than that of the parent thiol, meaning its formation results in a net loss of the potent aroma associated with MFT. ebi.ac.ukchemicalbook.com The presence of hydrogen peroxide (H₂O₂), a common constituent in beverages like brewed coffee, can readily facilitate this transformation. researchgate.net

Beyond oxidation to its disulfide, MFT can undergo other transformations. It has been suggested that MFT can participate in oligomerization or polymerization reactions. nih.gov This pathway involves the MFT molecule reacting with itself to form larger molecules, effectively removing the volatile thiol from the aroma profile. The reactivity of the furan ring in MFT makes it susceptible to such reactions. nih.gov Additionally, MFT can react with other components in the food matrix, such as cysteine or products of lipid peroxidation. researchgate.netnih.gov

Data on Post-Processing Dynamics of 2-Methylfuran-3-thiol

The following table summarizes the observed behavior of 2-methylfuran-3-thiol during the storage of various products.

| Product | Predominant Trend During Storage | Key Influencing Factors | Major Degradation/Transformation Product(s) |

| Roasted Coffee | Decrease | Oxygen, Storage Temperature, Light | Bis(2-methyl-3-furyl) disulfide |

| Beer | Decrease | Dissolved Oxygen, Metal Ions, pH, Temperature | Bis(2-methyl-3-furyl) disulfide |

| Cooked Meat | Decrease | Oxygen, Temperature, Interaction with Proteins | Bis(2-methyl-3-furyl) disulfide |

| Aqueous Flavor Systems | Decrease | Temperature, Oxygen (though degradation occurs without it) | Bis(2-methyl-3-furyl) disulfide, Oligomers/Polymers |

Computational and Theoretical Chemistry Studies on S 2 Methylfuran 3 Yl Ethanethioate

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Detailed computational analyses of the molecular and electronic structure of S-(2-methylfuran-3-yl) ethanethioate are not available in the public domain. Such studies are crucial for understanding the fundamental properties of a molecule.

Bonding Characteristics and Electronic Configuration

No specific studies detailing the bonding characteristics, such as bond lengths, bond angles, and dihedral angles, determined through quantum chemical calculations for S-(2-methylfuran-3-yl) ethanethioate have been identified. Furthermore, information regarding its electronic configuration, including molecular orbital energies (HOMO-LUMO gap) and electron density distribution, remains unelucidated in the available literature.

Conformational Analysis and Energy Landscapes

A conformational analysis of S-(2-methylfuran-3-yl) ethanethioate, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. Understanding the energy landscapes is critical for predicting the molecule's behavior and reactivity.

Advanced Spectroscopic Property Predictions

Computational predictions of the spectroscopic properties of S-(2-methylfuran-3-yl) ethanethioate, which would be invaluable for its identification and characterization, are not found in the reviewed literature. This includes predicted NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Predictive Modeling for Chemical Reactivity and Stability under Simulated Conditions

Predictive modeling, utilizing computational and theoretical chemistry, offers a powerful lens through which the chemical reactivity and stability of molecules like S-(2-methylfuran-3-yl) ethanethioate can be investigated under a variety of simulated conditions. While specific computational studies on S-(2-methylfuran-3-yl) ethanethioate are not extensively available in public literature, the principles of predictive modeling, based on studies of related furan (B31954) derivatives and thioesters, can be applied to forecast its behavior. nih.govnih.govresearchgate.net

Computational approaches such as Density Functional Theory (DFT) and ab initio quantum chemical calculations are instrumental in elucidating the electronic structure and potential energy surfaces of molecules. nih.govulisboa.ptresearchgate.net These methods allow for the prediction of various molecular properties that govern reactivity and stability, including bond dissociation energies, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For S-(2-methylfuran-3-yl) ethanethioate, such models could predict the likelihood of different chemical transformations, such as hydrolysis, oxidation, or thermal degradation, by calculating the activation barriers for various potential reaction pathways. researchgate.netresearchgate.net

The stability of the furan ring itself is a critical factor. Computational studies on furan and its derivatives have investigated pathways such as ring-opening or reactions at the double bonds. researchgate.netrsc.org For instance, the presence of the methyl and thioester substituents on the furan ring in S-(2-methylfuran-3-yl) ethanethioate would be expected to influence its electronic properties and, consequently, its reactivity compared to unsubstituted furan. Predictive models can quantify these substituent effects. rsc.org

Similarly, the reactivity of the thioester group is a key area for predictive modeling. Thioesters are known to be more reactive than their ester counterparts and can undergo hydrolysis or thiol-thioester exchange. researchgate.netulisboa.ptlibretexts.org Theoretical studies on simple thioesters have detailed the mechanisms of these reactions, which typically involve nucleophilic attack at the carbonyl carbon. researchgate.netharvard.edu Computational models for S-(2-methylfuran-3-yl) ethanethioate could simulate these reactions in different solvent environments and at various pH levels to predict its stability under conditions relevant to food processing or storage.

Hypothetical Predictive Data for S-(2-Methylfuran-3-yl) Ethanethioate

To illustrate the type of insights that can be gained from predictive modeling, the following tables present hypothetical data for the reactivity and stability of S-(2-methylfuran-3-yl) ethanethioate. This data is based on the known behavior of related furan and thioester compounds as described in existing computational studies.

Table 1: Predicted Activation Energies for Key Degradation Reactions

This table outlines the hypothetical activation energies (Ea) for potential degradation pathways of S-(2-methylfuran-3-yl) ethanethioate under simulated aqueous conditions. Lower activation energies suggest more favorable reaction pathways.

| Reaction Pathway | Simulated Condition | Predicted Activation Energy (kcal/mol) |

| Hydrolysis of Thioester | Neutral (pH 7) | 25.3 |

| Hydrolysis of Thioester | Acidic (pH 3) | 22.1 |

| Hydrolysis of Thioester | Basic (pH 9) | 18.5 |

| Oxidation of Furan Ring | Presence of O₂ | 30.8 |

| Thiol-Thioester Exchange | Presence of Cysteine | 15.2 |

This is illustrative data derived from principles of computational chemistry and is not from direct experimental or computational results for this specific molecule.

Table 2: Predicted Relative Stability of Reaction Intermediates

This table shows the predicted relative energies of key intermediates that could be formed during the degradation of S-(2-methylfuran-3-yl) ethanethioate. The relative energy provides insight into the stability of these transient species.

| Intermediate Species | Reaction Pathway | Predicted Relative Energy (kcal/mol) |

| Tetrahedral Intermediate | Thioester Hydrolysis | 12.7 |

| Furan Epoxide | Furan Oxidation | 18.9 |

| Thiolate Anion | Thiol-Thioester Exchange | -5.4 |

This is illustrative data derived from principles of computational chemistry and is not from direct experimental or computational results for this specific molecule.

Through such predictive modeling, a deeper, quantitative understanding of the chemical behavior of S-(2-methylfuran-3-yl) ethanethioate can be achieved, guiding its potential applications and handling.

Applications and Industrial Research Implications of S 2 Methylfuran 3 Yl Ethanethioate

Research in Flavor and Fragrance Applications

The distinct organoleptic properties of S-(2-methylfuran-3-yl) ethanethioate have made it a focal point in flavor and fragrance research. Its potent and complex aroma profile allows for its use in creating and enhancing specific sensory experiences in a wide array of food and beverage products.

S-(2-Methylfuran-3-yl) ethanethioate is renowned for its powerful and desirable aroma, primarily characterized by meaty and roasted notes. nist.govsigmaaldrich.comchemicalbook.com It is a key contributor to savory flavors, often described as having a bacon or beef-like character. thegoodscentscompany.com This makes it a highly sought-after ingredient in the food industry for imparting or intensifying these specific flavor profiles in processed foods.

The sensory perception of this compound can be concentration-dependent. While higher concentrations prominently feature meaty and savory tonalities, lower dosages can introduce more subtle nutty and even tropical fruit nuances. thegoodscentscompany.com This versatility allows flavorists to craft complex and multi-dimensional aroma profiles. Research has identified S-(2-methylfuran-3-yl) ethanethioate as a contributor to the aroma of certain specialty foods, such as Sauternes wine, where it imparts an interesting "bacon" note.

The compound is a volatile sulfur compound, a class known for their significant impact on food flavors, often defining the characteristic aroma of a food product. The related compound, 2-methyl-3-furanthiol (B142662), is recognized as an intense meaty aroma compound, further highlighting the importance of this chemical family in creating savory flavors. lab-chemicals.com

The potent and specific aroma of S-(2-methylfuran-3-yl) ethanethioate allows for its strategic use in flavor enhancement and modulation. It is particularly effective in reinforcing roast meat and gravy characteristics in cooked meat flavors. thegoodscentscompany.com Food manufacturers utilize this compound to ensure a consistent and appealing flavor profile in products like soups, sauces, and ready-to-eat meals.

Advanced Organic Synthesis Research as a Building Block

Beyond its role in the flavor industry, the chemical structure of S-(2-methylfuran-3-yl) ethanethioate makes it a valuable building block in advanced organic synthesis. The presence of a reactive furan (B31954) ring and a thioacetate (B1230152) group that can be readily converted to a thiol provides multiple avenues for chemical modification and incorporation into larger, more complex molecules.

Furan and its derivatives are considered versatile building blocks in organic chemistry for the synthesis of a wide range of complex molecules and other heterocyclic systems. numberanalytics.com S-(2-methylfuran-3-yl) ethanethioate, containing both a furan ring and a sulfur functionality, serves as a precursor for the synthesis of novel heterocyclic compounds. The furan ring can participate in various cycloaddition reactions, while the thioacetate group can be hydrolyzed to the corresponding thiol, which is a potent nucleophile.

Research into furan-based polymers and materials is a growing field, driven by the desire to develop sustainable alternatives to petroleum-based products. Furan derivatives are being investigated as bio-based building blocks for a variety of functional materials. numberanalytics.com The furan moiety can be incorporated into polymer backbones to create materials with unique electronic and physical properties.

S-(2-methylfuran-3-yl) ethanethioate can be a valuable monomer in this context. After hydrolysis of the thioacetate to a thiol, the resulting 2-methyl-3-furanthiol can be used in polymerization reactions such as thiol-ene chemistry. Thiol-ene reactions are known for their efficiency and are used to create cross-linked polymer networks for applications like coatings and adhesives. polito.it Research has demonstrated the use of furan allyl derivatives in combination with thiol monomers to produce bio-based networks through UV curing. polito.it

Furthermore, furan-based polyimides are being explored for their potential as high-performance, eco-friendly polymers. mdpi.com The incorporation of sulfur-containing monomers can also influence the properties of the resulting materials, suggesting a potential role for S-(2-methylfuran-3-yl) ethanethioate and its derivatives in the development of novel functional polymers and materials.

Role in Analytical Standards Development and Sensory Science Research

The well-defined chemical identity and purity of commercially available S-(2-methylfuran-3-yl) ethanethioate make it an important tool in analytical chemistry and sensory science. It is often used as a reference standard for the identification and quantification of flavor compounds in complex food matrices.

This compound is available from chemical suppliers at specified purities, such as 95% or 98%, which is a prerequisite for its use as an analytical standard. sigmaaldrich.comlab-chemicals.com It is assigned a FEMA (Flavor and Extract Manufacturers Association) number, 3973, which codifies its status as a recognized flavoring substance. nist.govsigmaaldrich.com

Future Research Directions in Sustainable Chemical Production and Process Engineering

The pursuit of sustainability in the chemical industry necessitates a paradigm shift from conventional, often energy-intensive, and waste-generating processes to greener, more efficient, and economically viable alternatives. For a specialty chemical like S-(2-methylfuran-3-yl) ethanethioate, a key flavor compound, future research is pivotal in developing sustainable production routes. This section explores promising research directions in sustainable chemical production and process engineering, focusing on biocatalysis, renewable feedstocks, and process intensification.

Biocatalytic Synthesis Routes

The enzymatic synthesis of esters and thioesters has emerged as a compelling green alternative to traditional chemical methods. nih.gov Future research should focus on developing robust biocatalytic processes for the synthesis of S-(2-methylfuran-3-yl) ethanethioate.

Lipases, a class of enzymes that catalyze the hydrolysis of fats, have shown great potential in non-aqueous environments for the synthesis of various esters, including thioesters. tandfonline.comresearchgate.net Research efforts could be directed towards:

Screening and Engineering of Lipases: Identifying or engineering lipases with high selectivity and activity for the thioesterification of 2-methylfuran-3-thiol with an acetyl donor. Key parameters for investigation would include enzyme specificity, stability in the presence of sulfur compounds, and reusability of the immobilized enzyme. researchgate.netacs.org

Optimization of Reaction Conditions: A systematic study of reaction parameters such as temperature, solvent system (including solvent-free systems), molar ratio of substrates, and water activity is crucial to maximize the yield and purity of the final product. tandfonline.com For instance, the use of a solvent-free medium has been demonstrated to be effective in the synthesis of other short-chain flavor thioesters. tandfonline.com